molecular formula C7H5ClN4S B6205846 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1343435-29-9

5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6205846
CAS No.: 1343435-29-9
M. Wt: 212.66 g/mol
InChI Key: JWQDWZAREUYYIX-UHFFFAOYSA-N
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Description

5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 5-chloropyridine, is synthesized through chlorination of pyridine.

    Formation of the Triazole Ring: The triazole ring is formed by reacting hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Coupling of Pyridine and Triazole Rings: The final step involves coupling the 5-chloropyridine with the triazole ring under basic conditions, typically using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium thiolate or primary amines in polar solvents like DMF or DMSO.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymes in pests.

    Materials Science: It is used in the synthesis of advanced materials such as conductive polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    5-(5-chloropyridin-2-yl)-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and biological activity.

    5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-amine: Contains an amine group instead of a thiol, which may alter its chemical properties and applications.

Uniqueness

5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a chlorine-substituted pyridine ring and a thiol-substituted triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1343435-29-9

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

5-(5-chloropyridin-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C7H5ClN4S/c8-4-1-2-5(9-3-4)6-10-7(13)12-11-6/h1-3H,(H2,10,11,12,13)

InChI Key

JWQDWZAREUYYIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NC(=S)NN2

Purity

95

Origin of Product

United States

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